molecular formula C11H17NOS B12979154 (3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine

(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine

Cat. No.: B12979154
M. Wt: 211.33 g/mol
InChI Key: BLCQFZJUJXDCNU-UHFFFAOYSA-N
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Description

(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine is an organic compound with the molecular formula C11H17NOS It is characterized by the presence of a thiophene ring substituted with a methyl group and a tetrahydropyran ring attached to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2-bromo-3-methylthiophene with a suitable nucleophile.

    Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where the thiophene derivative reacts with a tetrahydropyran-4-yl halide.

    Formation of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The methanamine group can undergo nucleophilic substitution reactions with electrophiles, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with specific molecular targets. The thiophene ring can interact with biological receptors, while the methanamine group can form hydrogen bonds with target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Methylthiophen-2-yl)methanamine: Lacks the tetrahydropyran ring, making it less complex.

    (Tetrahydro-2H-pyran-4-yl)methanamine: Lacks the thiophene ring, reducing its potential biological activity.

    (3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanol: Contains a hydroxyl group instead of an amine group, altering its reactivity.

Uniqueness

(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine is unique due to the combination of the thiophene and tetrahydropyran rings, along with the methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

(3-methylthiophen-2-yl)-(oxan-4-yl)methanamine

InChI

InChI=1S/C11H17NOS/c1-8-4-7-14-11(8)10(12)9-2-5-13-6-3-9/h4,7,9-10H,2-3,5-6,12H2,1H3

InChI Key

BLCQFZJUJXDCNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C2CCOCC2)N

Origin of Product

United States

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